molecular formula C12H15NO4 B8596326 4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

Cat. No. B8596326
M. Wt: 237.25 g/mol
InChI Key: UTHSJYFNRFESLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2,4-dimethyl-3-nitrophenyl)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-8-6-7-10(4-3-5-11(14)15)9(2)12(8)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

UTHSJYFNRFESLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CCCC(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(2,4-dimethyl-3-nitro-phenyl)-butyric acid ethyl ester (4 g, 16.9 mmol) in 100 ml of 5% KOH was refluxed at 120° C. for 4 hours. This reaction was then cooled to 0° C. and neutralized with 10% HCl to pH 3-4. The resulting solid was filtered and washed with water. After drying under reduced pressure at 40° C., 3.19 g (80%) of pure product as a white solid was obtained. 1H-NMR δ (DMSO-d6, 300 MHz): 12.12 (brs, 1H, exchangeable with D2O), 7.26 (d, J=7.8 Hz, 1H), 7.20 (d, J=7.8 Hz, 1H), 2.61 (t, J=7.8 Hz, 2H), 2.25 (t, J=7.8 Hz, 2H), 2.17 (s, 3H), 2.13 (s, 3H), 1.70 (m, J=7.8 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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